Levonorgestrel Impurity W Levonorgestrel Impurity W an impurity of D-(-)-Norgestrel
Brand Name: Vulcanchem
CAS No.: 155683-59-3
VCID: VC0195232
InChI: InChI=1S/C21H24O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,5,7,19,23H,3,6,8-13H2,1H3/t19-,20-,21-/m0/s1
SMILES: CCC12CCC3=C(C1CCC2(C#C)O)C=CC4=C3CCC(=O)C4
Molecular Formula: C22H26O
Molecular Weight: 306.44

Levonorgestrel Impurity W

CAS No.: 155683-59-3

Cat. No.: VC0195232

Molecular Formula: C22H26O

Molecular Weight: 306.44

Purity: > 95%

* For research use only. Not for human or veterinary use.

Levonorgestrel Impurity W - 155683-59-3

Specification

CAS No. 155683-59-3
Molecular Formula C22H26O
Molecular Weight 306.44
IUPAC Name (13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,4,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
Standard InChI InChI=1S/C21H24O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,5,7,19,23H,3,6,8-13H2,1H3/t19-,20-,21-/m0/s1
SMILES CCC12CCC3=C(C1CCC2(C#C)O)C=CC4=C3CCC(=O)C4

Introduction

Chemical Identity and Nomenclature

Levonorgestrel Impurity W is known by several different identifiers and nomenclatures in scientific literature and commercial catalogues.

Basic Identification

Table 1: Primary Identification Parameters

ParameterInformation
CAS Number155683-59-3
European Pharmacopoeia (EP) DesignationLevonorgestrel Impurity W
Molecular FormulaC₂₁H₂₄O₂
Molecular Weight308.4 g/mol
Creation Date2017-04-10
Modification Date2025-04-05

Nomenclature

The compound is referenced by multiple systematic and common names in the scientific literature:

Table 2: Nomenclature and Alternative Names

TypeName
IUPAC Name(13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,4,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
Common SynonymsΔ5(10),6,8(9)-D-(-)-Norgestrel
Alternative Name13-Ethyl-17-hydroxy-18,19-dinor-17α-pregna-5,7,9-trien-20-yn-3-one
European PharmacopoeiaLevonorgestrel impurity W [EP]
UNII IdentifierB3ZN3KL2LV

Chemical Structure and Properties

Structural Characteristics

Levonorgestrel Impurity W is a modified steroid structure, closely related to its parent compound levonorgestrel. It features a cyclopenta[a]phenanthren ring system with specific stereochemistry at positions 13S, 14S, and 17R .

Table 3: Structural Identifiers

Identifier TypeNotation
SMILESCC[C@]12CCC3=C([C@@H]1CC[C@]2(C#C)O)C=CC4=C3CCC(=O)C4
InChIInChI=1S/C21H24O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,5,7,19,23H,3,6,8-13H2,1H3/t19-,20-,21-/m0/s1
InChIKeyWWHYYFPSWOYNJF-ACRUOGEOSA-N

Physical Properties

The compound possesses specific physical and chemical properties that facilitate its identification and analysis in pharmaceutical preparations.

Table 4: Physical and Chemical Properties

PropertyValueReference
Physical StateWhite to Off-White Solid or Beige Solid
XLogP3-AA2.8
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count2
Topological Polar Surface Area37.3 Ų
Specific Rotation-95.2° (c = 0.2, Chloroform)
Heavy Atom Count23
Defined Atom Stereocenter Count3

Solubility Characteristics

The compound has limited solubility in common organic solvents, which affects its handling in analytical procedures.

Table 5: Solubility Profile

SolventSolubility Level
ChloroformSlightly soluble
DMSOSlightly soluble
MethanolVery slightly soluble

Analytical Characterization

Spectroscopic Analysis

Various spectroscopic techniques are employed for the characterization and identification of Levonorgestrel Impurity W in pharmaceutical samples.

Table 6: Common Analytical Techniques

TechniqueApplication
HPLCPrimary method for purity determination
NMR SpectroscopyStructural confirmation
Mass SpectrometryMolecular weight confirmation and fragmentation pattern
UV SpectroscopyAbsorption maxima at 210 nm
Specific RotationChiral identity confirmation

Chromatographic Behavior

In analytical chromatography, Levonorgestrel Impurity W exhibits characteristic retention behavior that aids in its identification and quantification.

Table 7: Chromatographic Parameters

ParameterDetailsReference
HPLC Detection Wavelength210 nm (primary)
Relative Retention TimeVaries by method, system-specific
TLC SystemSiO₂; Hexanes:Ethyl Acetate (9:1)
TLC VisualizationAMCS and KMnO₄; Rf = 0.50
SourcePurityAnalytical MethodReference
LGC Standards99.58%HPLC (210 nm)
ESS98.2%HPLC
Generally Required>95%Various
ParameterConditionReference
Long-term Storage Temperature-20°C
Alternative Storage2-8°C
Atmosphere RequirementsInert atmosphere (recommended)
Shipping StabilityStable at room temperature during shipping
Physical Form for StorageSolid

Pharmaceutical Significance

Regulatory Context

Levonorgestrel Impurity W holds particular importance in the regulatory framework governing pharmaceutical products containing levonorgestrel.

Table 10: Regulatory Significance

AspectDetailsReference
Pharmacopoeial StatusEuropean Pharmacopoeia (EP) listed impurity
ICH ClassificationReportable impurity subject to threshold limits
Qualification ThresholdFalls under <10mg threshold per ICH guidelines
Reporting RequirementsRequires monitoring and reporting in regulatory submissions

Method Development for Detection

Specific analytical methodologies have been developed for the detection and quantification of Levonorgestrel Impurity W in pharmaceutical preparations.

Table 11: Analytical Method Parameters

ParameterDetailsReference
Sample PreparationSpecific extraction and dilution procedures
Detection Limit (LOD)Method-specific, typically in 0.01-0.05% range
Quantification Limit (LOQ)Method-specific, typically 0.05-0.15%
Recovery Rate90.0-110.0% (acceptable range)

Applications in Pharmaceutical Research

Quality Control Applications

Levonorgestrel Impurity W serves critical functions in pharmaceutical quality control processes.

Table 12: Quality Control Applications

ApplicationPurposeReference
Method ValidationEstablishing specificity and accuracy of analytical methods
Stability StudiesMonitoring degradation pathways of levonorgestrel
Release TestingEnsuring batch-to-batch consistency
ANDA/NDA SubmissionsSupporting regulatory filings with impurity profiles

Research Applications

Beyond quality control, the compound has value in various research contexts.

Table 13: Research Applications

ApplicationPurposeReference
Toxicity StudiesAssessing potential biological effects of the impurity
Structure-Activity RelationshipUnderstanding relationship between structure and activity
Metabolic StudiesPotential role in metabolic pathways
Synthetic Route DevelopmentOptimization of manufacturing processes
SupplierCatalog/Product NumberReference
Axios ResearchAR-L01567
Hemarsh TechnologiesNot specified
LGC StandardsN689530
VeeprhoVE006941
Analytica ChemieACI-121023
ESSESS0453
SynThinkSA23725

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